BENGHE Foundational & Exploratory

Check Availability & Pricing

The Pharmacokinetic and Pharmacodynamic
Profile of R-137696 (LCZ696): A Comprehensive
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: R-137696

Cat. No.: B15617888

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the pharmacokinetics (PK) and
pharmacodynamics (PD) of R-137696, also known as LCZ696 (sacubitril/valsartan). R-137696
is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that offers a dual mechanism
of action for the management of cardiovascular diseases, particularly heart failure. This
document summarizes key quantitative data, details experimental methodologies from pivotal
studies, and illustrates the compound's mechanism of action through signaling pathway
diagrams. All information is collated from publicly available scientific literature to support
research and drug development efforts.

Introduction

R-137696 (LCZ696) is a combination of two active components: the neprilysin inhibitor prodrug
sacubitril (AHU377) and the angiotensin Il receptor blocker (ARB) valsartan.[1] By
simultaneously inhibiting neprilysin and blocking the angiotensin Il type 1 (AT1) receptor, R-
137696 enhances the beneficial effects of natriuretic peptides while suppressing the
detrimental effects of the renin-angiotensin-aldosterone system (RAAS). This dual action leads
to vasodilation, natriuresis, and a reduction in cardiovascular remodeling, offering a novel
therapeutic approach for heart failure and hypertension.[1]
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Pharmacokinetics

Following oral administration, R-137696 dissociates into sacubitril and valsartan. Sacubitril is a
prodrug that is rapidly metabolized to its active form, LBQ657.[1] The pharmacokinetic
parameters of sacubitril, LBQ657, and valsartan have been characterized in various studies, as
summarized below.

Pharmacokinetic Parameters in Healthy Adults

The pharmacokinetic profile of R-137696 has been evaluated in healthy adult subjects across a
range of single and multiple doses. Key parameters are presented in Table 1.

LBQ657 (Active

Parameter Sacubitril (AHU377) . Valsartan
Metabolite)

Tmax (h) 0.5-1.1[1] 1.8 - 3.5[1] 1.6 - 4.9[1]

Cmax (ng/mL) Dose-dependent Dose-dependent Dose-dependent

AUC (ng-h/mL) Dose-dependent Dose-dependent Dose-dependent

t1/2 (h) ~1.4 ~11.1 ~9.9

Table 1: Summary of single-dose pharmacokinetic parameters of R-137696 components in
healthy adults.

Pharmacokinetic Parameters in Patients with Heart
Failure

The pharmacokinetics of R-137696 have also been studied in patients with heart failure. The
exposure to the active components is generally higher in this population compared to healthy
subjects.
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LBQ657 (Active

Parameter Sacubitril (AHU377) . Valsartan
Metabolite)

Tmax (h) ~0.5 ~2.5 ~2.0
Data not consistently

Cmax (ng/mL) Dose-dependent Dose-dependent
reported

AUCO0-12h (ng-h/mL) Dose-dependent Dose-dependent Dose-dependent
Data not consistently

t1/2 (h) ~12.3 ~14.6
reported

Table 2: Summary of steady-state pharmacokinetic parameters of R-137696 components in
patients with heart failure following multiple doses.

Pharmacodynamics

The pharmacodynamic effects of R-137696 are a direct consequence of its dual mechanism of
action. Inhibition of neprilysin by LBQ657 leads to an increase in the levels of natriuretic
peptides, which mediate their effects through the second messenger cyclic guanosine
monophosphate (cGMP). Blockade of the AT1 receptor by valsartan inhibits the actions of
angiotensin Il.

Key Pharmacodynamic Effects

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b15617888?utm_src=pdf-body
https://www.benchchem.com/product/b15617888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Biomarker

Effect

Mechanism

Plasma cGMP

Increased[1]

Neprilysin inhibition leads to
increased natriuretic peptides,
stimulating cGMP synthesis.

Plasma Renin Activity

Increased[1]

AT1 receptor blockade
interrupts the negative
feedback loop of the RAAS.

Plasma Angiotensin Il

Increased[1]

AT1 receptor blockade
prevents the binding of
angiotensin Il, leading to its

accumulation.

Plasma Aldosterone

Decreased

AT1 receptor blockade reduces
the stimulation of aldosterone

synthesis.

Table 3: Summary of the key pharmacodynamic effects of R-137696.

Signaling Pathways and Mechanism of Action

The therapeutic effects of R-137696 are mediated through its modulation of two critical
signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic

Peptide System.
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Figure 1: Simplified diagram of the Renin-Angiotensin-Aldosterone System and the site of
action of valsartan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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